n-(5-Methoxy-2-methylphenyl)acetamide
Overview
Description
“N-(5-Methoxy-2-methylphenyl)acetamide” is a unique chemical compound with the molecular formula C10H13NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of “n-(5-Methoxy-2-methylphenyl)acetamide” involves the use of 5-Methoxy-2-methylaniline . The method for preparing in vivo formulation involves taking μL DMSO master liquid, then adding μL PEG300, mixing and clarifying, then adding μL Tween 80, mixing and clarifying, then adding μL saline, mixing and clarifying .Molecular Structure Analysis
The molecular structure of “n-(5-Methoxy-2-methylphenyl)acetamide” is represented by the SMILES string COC1=CC=C©C=C1NC©=O . The InChI representation is 1S/C10H13NO2/c1-7-4-5-10(13-3)9(6-7)11-8(2)12/h4-6H,1-3H3,(H,11,12) .Scientific Research Applications
Metabolism and Herbicidal Activity :
- Studies on chloroacetamide herbicides, such as metolachlor [2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) acetamide], have focused on their metabolism in liver microsomes and their herbicidal efficacy. For instance, human and rat liver microsomes metabolize these herbicides, with specific cytochrome P450 isoforms responsible for the human metabolism of acetochlor, butachlor, and metolachlor (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Interaction and Agricultural Impact :
- The soil reception and activity of chloroacetamide herbicides, such as acetochlor and metolachlor, are significantly influenced by factors like wheat straw coverage and irrigation. These herbicides show varying degrees of retention and herbicidal activity, which are crucial for agricultural practices (Banks & Robinson, 1986).
Adsorption and Mobility in Soil :
- Research on the adsorption and mobility of chloroacetamide herbicides in soil, considering soil properties, reveals insights into their environmental behavior. Studies have shown that their adsorption is correlated with soil organic matter and clay content, impacting herbicidal activity and environmental mobility (Peter & Weber, 1985).
Fungal Metabolism of Herbicides :
- Investigations into the metabolism of metolachlor by fungi, such as Cunninghamella elegans, have identified multiple metabolites, indicating the capability of certain fungi to biotransform these herbicides. This research contributes to understanding the biodegradation pathways of such compounds (Pothuluri et al., 1997).
Environmental Impact and Photodegradation :
- Studies on the photodegradation of metolachlor in aquatic environments have shed light on the environmental fate of these herbicides. The research indicates that sunlight can significantly affect the degradation rate of metolachlor in water, influencing its persistence and impact on aquatic ecosystems (Kochany & Maguire, 1994).
Safety And Hazards
properties
IUPAC Name |
N-(5-methoxy-2-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-9(13-3)6-10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLYSIQGYYNIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282841 | |
Record name | n-(5-methoxy-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(5-Methoxy-2-methylphenyl)acetamide | |
CAS RN |
50868-75-2 | |
Record name | NSC28376 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(5-methoxy-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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